Orizabin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

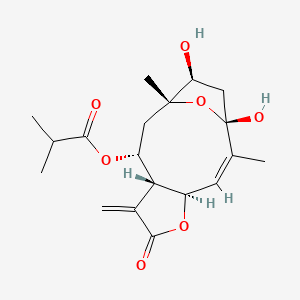

Orizabin is a sesquiterpenoid.

科学研究应用

Biological Activities

1. Anti-Atherosclerotic Properties

Research indicates that orizabin exhibits anti-atherosclerotic effects by inhibiting cell adhesion and differentiation. In a study involving THP-1 cells (a human monocytic cell line), this compound was found to significantly suppress the adhesion of these cells to human umbilical vein endothelial cells (HUVECs). This inhibition is linked to the suppression of oxidized low-density lipoprotein (oxLDL) uptake and a reduction in macrophage differentiation, suggesting that this compound may play a role in preventing atherosclerosis by targeting inflammatory pathways .

2. Modulation of Signaling Pathways

this compound has been shown to affect key signaling pathways involved in inflammation and cell survival. Specifically, it promotes the expression of phosphatase and tensin homolog (PTEN), which is known for its tumor-suppressing properties. The upregulation of PTEN leads to the suppression of Akt phosphorylation, thereby inhibiting NFκB transcriptional activity, which is crucial for inflammatory responses . This mechanism highlights this compound's potential as a therapeutic agent for conditions characterized by excessive inflammation.

Therapeutic Potential

1. Cardiovascular Health

Given its anti-inflammatory properties, this compound may be beneficial for cardiovascular health. Its ability to inhibit macrophage differentiation and reduce lipid uptake suggests that it could help manage conditions related to cardiovascular diseases . The compound's safety profile as a food-derived product further supports its potential use in dietary supplements aimed at promoting vascular health.

2. Cancer Research

The promotion of PTEN expression by this compound opens avenues for its investigation in cancer therapy. PTEN is a critical regulator of cell growth and survival, and its enhancement could have implications for cancer prevention and treatment strategies . Further studies are needed to explore this compound's efficacy in cancer models.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Study on THP-1 Cells: A study demonstrated that this compound significantly inhibited the differentiation of THP-1 cells into macrophages while reducing the expression of adhesion molecules and lipid uptake. This study underscores the compound's potential role in managing inflammatory conditions related to cardiovascular health .

- Multidrug Resistance Reversal: Research has identified oligosaccharides from the this compound series that exhibit potentiation effects on antibiotic susceptibility in certain bacterial strains. This suggests that this compound derivatives may serve as multidrug resistance reversal agents, enhancing the effectiveness of existing antibiotics .

Summary Table of this compound Applications

属性

CAS 编号 |

34367-14-1 |

|---|---|

分子式 |

C19H26O7 |

分子量 |

366.4 g/mol |

IUPAC 名称 |

[(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H26O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h6,9,12-15,20,23H,4,7-8H2,1-3,5H3/b10-6-/t12-,13-,14+,15+,18-,19-/m1/s1 |

InChI 键 |

RHVYFOFKEZHFKR-GIKWLFIVSA-N |

SMILES |

CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

手性 SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

规范 SMILES |

CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。